molecular formula C17H16O7 B561710 Acetyldihydromicromelin A CAS No. 94285-22-0

Acetyldihydromicromelin A

Cat. No.: B561710
CAS No.: 94285-22-0
M. Wt: 332.308
InChI Key: CONQHOKMRSEOCW-WCXIOVBPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Acetyldihydromicromelin A can be achieved through both extraction from natural sources and synthetic methods. The extraction method involves solvent extraction or ultrasonic extraction from the leaves of Micromelum integerrimum . Synthetic methods are more complex and require expertise in organic synthetic chemistry .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources. The leaves of Micromelum integerrimum are harvested and subjected to solvent extraction processes to isolate the compound. The extracted compound is then purified using chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Acetyldihydromicromelin A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.

Scientific Research Applications

Acetyldihydromicromelin A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetyldihydromicromelin A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activation of certain enzymes and signaling pathways, such as Akt, ERK1/2, and eNOS. These interactions result in the modulation of cellular processes, including cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Acetyldihydromicromelin A is unique among similar compounds due to its specific structure and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, making this compound unique in its applications and effects.

Properties

IUPAC Name

[(1R,2R,4R,5R)-4-(7-methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O7/c1-8(18)21-16-17(2)15(24-17)14(23-16)10-6-9-4-5-13(19)22-11(9)7-12(10)20-3/h4-7,14-16H,1-3H3/t14-,15-,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONQHOKMRSEOCW-WCXIOVBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2(C(O2)C(O1)C3=C(C=C4C(=C3)C=CC(=O)O4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@]2([C@H](O2)[C@H](O1)C3=C(C=C4C(=C3)C=CC(=O)O4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What can you tell me about the biological activity of Acetyldihydromicromelin A found in the Indonesian Micromelum minutum?

A1: The research paper states that this compound, isolated from the ethyl acetate extract of Micromelum minutum leaves, did not display cytotoxic activity against MCF-7 and 4T1 breast cancer cells []. Further studies are needed to explore its potential activity against other cell lines or targets.

Q2: Were there any other compounds isolated from the Indonesian Micromelum minutum that showed activity against the tested cancer cell lines?

A2: Yes, the research also isolated 5,7-dihydroxy-3,4',8-trimethoxyflavone from the n-hexane and ethyl acetate extracts of the plant []. This compound demonstrated cytotoxicity against both MCF-7 and 4T1 breast cancer cell lines, with IC50 values of 369±8 µM and 227±5 µM, respectively [].

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